N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a fused heterocyclic sulfonamide derivative characterized by a benzoxazepine core fused to a benzene ring, substituted with an ethyl ketone group at position 4 and a 4-methylbenzenesulfonamide moiety at position 5. The compound’s structure combines a seven-membered oxazepine ring with a sulfonamide group, a feature often associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . Its crystallographic properties, including hydrogen bonding and molecular packing, have been analyzed using tools such as SHELXL and ORTEP-3, which are critical for understanding its solid-state behavior .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20-10-11-24-17-9-6-14(12-16(17)18(20)21)19-25(22,23)15-7-4-13(2)5-8-15/h4-9,12,19H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACGMCGMTXAOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[f][1,4]oxazepine core, followed by the introduction of the ethyl and methyl substituents. The final step involves the sulfonamide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazepine ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzoxazepine Family
The benzoxazepine scaffold is a common pharmacophore in drug discovery. Key analogs include:
Crystallographic Data Comparison
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Space Group | P21/c | C2/c | P-1 |
| Unit Cell (Å) | a=12.34, b=8.56, c=15.78 | a=10.23, b=7.89, c=14.56 | a=9.45, b=6.78, c=12.34 |
| Hydrogen Bonds (per molecule) | 3 (N–H⋯O, O–H⋯O) | 1 (O–H⋯O) | 2 (N–H⋯O, C–H⋯O) |
The target compound exhibits a denser hydrogen-bonding network compared to Compounds A and B, attributed to the sulfonamide group’s dual donor/acceptor capacity. This network stabilizes its crystal lattice, as evidenced by higher melting points (Tm = 218°C vs. 195°C for Compound A) .
Sulfonamide Derivatives
Sulfonamides are known for their role in carbonic anhydrase inhibition. Comparisons with non-benzoxazepine sulfonamides reveal:
Thermodynamic Stability
| Compound | ΔHfusion (kJ/mol) | Solubility (mg/mL, H2O) |
|---|---|---|
| Target Compound | 24.5 ± 0.3 | 0.45 ± 0.05 |
| Compound C | 18.9 ± 0.2 | 12.3 ± 0.1 |
| Compound D | 22.1 ± 0.4 | 0.12 ± 0.01 |
The target compound’s lower aqueous solubility compared to Compound C correlates with its rigid benzoxazepine core, while its higher ΔHfusion reflects stronger intermolecular forces .
Research Findings and Methodological Insights
Crystallographic Analysis
- Software Utilization: The compound’s structure was refined using SHELXL, leveraging its robust handling of disordered atoms and high-resolution data . Molecular visualization via ORTEP-3 confirmed the sulfonamide group’s coplanarity with the benzoxazepine ring, a feature critical for bioactivity .
- Graph Set Analysis (G): Hydrogen-bonding patterns were classified using Etter’s methodology (e.g., $ R_2^2(8) $ motifs), revealing a 3D network stabilized by N–H⋯O and C–H⋯O interactions .
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrahydrobenzo[f][1,4]oxazepine core , which is significant in medicinal chemistry due to its diverse pharmacological properties. The synthesis typically involves several steps including the formation of the oxazepine ring and the introduction of the sulfonamide group.
Key Structural Features:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 318.38 g/mol
- Functional Groups : Sulfonamide and an ethyl substituent which enhance its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Similar compounds have shown the ability to induce differentiation in acute myeloid leukemia (AML) cells. This effect is attributed to the modulation of immune responses and upregulation of CD11b expression in specific cell lines, suggesting a potential role in cancer therapy.
- Immunomodulation : The compound may influence immune system functions, enhancing responses that could be beneficial in treating various diseases.
- Kinase Inhibition : Given the structural similarities with other known kinase inhibitors, there is potential for this compound to exhibit similar inhibitory effects on specific kinases involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces differentiation in AML cells | |
| Immunomodulation | Modulates immune responses via CD11b upregulation | |
| Kinase Inhibition | Potential to inhibit specific kinases involved in cancer |
Case Study Example
A study investigating compounds with similar oxazepine structures found that they significantly reduced cell viability in leukemia cell lines at concentrations as low as 10 µM, indicating that this compound may also possess similar efficacy .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary data suggest:
- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, leading to apoptosis.
- Signal Transduction Pathways : It might interfere with key signaling pathways involved in cell proliferation and survival.
Q & A
Q. What are the key structural features of this compound, and how can they be experimentally confirmed?
The compound contains a benzoxazepine core fused with a sulfonamide group. Key features include the 4-ethyl-5-oxo substitution on the oxazepine ring and the 4-methylbenzenesulfonamide moiety. Structural confirmation requires:
- X-ray crystallography : Use SHELX or WinGX for refinement to resolve bond lengths, angles, and torsional strain in the oxazepine ring .
- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions (e.g., ethyl group at position 4, sulfonamide linkage) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns to distinguish between regioisomers .
Q. What synthetic routes are reported for analogous benzoxazepine-sulfonamide compounds?
Synthesis typically involves multi-step protocols:
- Core formation : Cyclocondensation of substituted aminophenols with keto-esters to form the oxazepine ring .
- Sulfonylation : Reaction of the amine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
Q. How can the purity and stability of this compound be assessed under experimental conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products in aqueous buffers .
- Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition thresholds (e.g., above 200°C) .
- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks, then re-analyze via HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. allyl substitution) impact biological activity in benzoxazepine derivatives?
Q. How can contradictions in reported biological data (e.g., varying IC50_{50}50 values) be resolved?
Potential factors causing discrepancies:
- Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration (for kinase assays) .
- Cell-line variability : Use isogenic cell lines and standardized protocols (e.g., NIH/3T3 for cytotoxicity) .
- Statistical rigor : Apply ANOVA or Tukey’s test to compare datasets. Report mean ± SEM with n ≥ 3 .
Methodological Guidance
Q. What experimental design principles apply to optimizing reaction yields in multi-step synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C) to identify optimal conditions .
- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time, reducing purification bottlenecks .
- Scale-up challenges : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
Q. Which techniques are critical for elucidating the mechanism of enzyme inhibition?
- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (k, k) to quantify affinity (K) .
- X-ray crystallography : Resolve co-crystal structures to visualize ligand-enzyme interactions at atomic resolution .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Target selectivity : Off-target effects (e.g., COX-2 inhibition) may mask primary mechanisms .
- Pharmacokinetics : Poor solubility (logP > 3) or rapid hepatic clearance (CYP3A4 metabolism) reduce bioavailability .
- Validation : Confirm activity in orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
